Cornuside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cornuside can be synthesized through various chemical processes, although detailed synthetic routes are not extensively documented. The extraction from natural sources, particularly Cornus officinalis, remains the primary method. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the iridoid glycosides from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cornus officinalis fruits. The process includes drying the fruits, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and concentration of this compound .
Chemical Reactions Analysis
Types of Reactions: Cornuside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involving this compound can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed:
Scientific Research Applications
Chemistry: Cornuside and its derivatives are used in the synthesis of new compounds with potential therapeutic benefits.
Biology: Research has shown that this compound can modulate biological pathways, making it a valuable tool in studying cellular processes.
Medicine: this compound exhibits neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s disease. .
Mechanism of Action
Cornuside exerts its effects through several molecular targets and pathways:
Neuroprotection: this compound alleviates neuronal injuries, reduces amyloid plaque pathology, inhibits Tau phosphorylation, and repairs synaptic damage.
Anti-inflammatory: this compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. .
Comparison with Similar Compounds
Cornuside is compared with other iridoid glycosides such as neothis compound A-D, which are also derived from Cornus officinalis. These compounds share similar biological activities but differ in their specific molecular structures and potency . For instance:
Neothis compound A-D: These compounds exhibit antidiabetic activities and have unique structural features compared to this compound.
Morroniside: Another iridoid glycoside from Cornus officinalis, known for its neuroprotective and anti-inflammatory properties.
This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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